Triethyl 2-phosphonobutyrate

Horner-Wadsworth-Emmons reaction Olefination kinetics α-Substituted phosphonates

Triethyl 2-phosphonobutyrate (CAS 17145-91-4), a α-branched phosphonate ester, serves as a specialized Horner-Wadsworth-Emmons (HWE) reagent for synthesizing α-ethyl-α,β-unsaturated esters. Its molecular structure (C10H21O5P; MW 252.25) provides controlled reactivity that differs from simpler phosphonoacetate reagents.

Molecular Formula C10H21O5P
Molecular Weight 252.24 g/mol
CAS No. 17145-91-4
Cat. No. B091414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl 2-phosphonobutyrate
CAS17145-91-4
Molecular FormulaC10H21O5P
Molecular Weight252.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)P(=O)(OCC)OCC
InChIInChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3
InChIKeyGYUCVQSNZFRDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl 2-Phosphonobutyrate (17145-91-4): Procurement-Grade α-Substituted HWE Reagent for α-Ethyl Unsaturated Ester Synthesis


Triethyl 2-phosphonobutyrate (CAS 17145-91-4), a α-branched phosphonate ester, serves as a specialized Horner-Wadsworth-Emmons (HWE) reagent for synthesizing α-ethyl-α,β-unsaturated esters [1]. Its molecular structure (C10H21O5P; MW 252.25) [2] provides controlled reactivity that differs from simpler phosphonoacetate reagents. This phosphonate is supplied as a clear colorless liquid with density 1.064 g/mL at 25°C, boiling point 152-154°C at 14 mmHg, and refractive index n20/D 1.432 . The compound has been specifically employed in the preparation of furospinosulin-1 analogs as hypoxia-selective antitumor agents, BACE1 inhibitors for Alzheimer's research, and PPAR agonists for metabolic disease applications .

Why Triethyl 2-Phosphonobutyrate Cannot Be Simply Replaced by Other HWE Phosphonates


Substituting triethyl 2-phosphonobutyrate with closely related phosphonate reagents in HWE olefination is not chemically equivalent. The α-ethyl substituent on this phosphonate introduces steric constraints that fundamentally alter reaction kinetics and stereochemical outcomes compared to triethyl phosphonoacetate (α-unsubstituted) or triethyl 2-phosphonopropionate (α-methyl) [1]. Specifically, deprotonation to form the reactive phosphonate carbanion requires stronger basic conditions and extended reaction times when the α-substituent is ethyl rather than methyl or hydrogen [2]. Furthermore, the E-isomer selectivity achievable with this reagent follows a distinct pattern—the α-ethyl substitution typically yields lower E/Z ratios than α-methyl analogs, a phenomenon that must be accounted for in stereoselective synthesis planning [1]. These differences in reaction time, base requirement, and stereochemical outcome mean that generic substitution with an alternative HWE phosphonate will not reproduce the intended synthetic outcome without extensive re-optimization.

Triethyl 2-Phosphonobutyrate (CAS 17145-91-4): Quantified Differentiation Evidence for Procurement Decisions


Reaction Time Requirement: Triethyl 2-Phosphonobutyrate vs Triethyl 2-Phosphonopropionate in HWE Olefination

In the HWE preparation of α-ethyl-α,β-unsaturated esters from aldehydes using lithium tert-butoxide base and hexane solvent, triethyl 2-phosphonobutyrate requires significantly longer reaction times compared to its α-methyl counterpart, triethyl 2-phosphonopropionate [1]. This kinetic difference arises from the increased steric hindrance imposed by the ethyl substituent at the α-position, which impedes carbanion formation and nucleophilic addition to the aldehyde carbonyl [1].

Horner-Wadsworth-Emmons reaction Olefination kinetics α-Substituted phosphonates

E-Isomer Selectivity Pattern: α-Ethyl vs α-Methyl Phosphonate Reagents in Stereoselective Olefination

Head-to-head evaluation of HWE olefination outcomes demonstrates that triethyl 2-phosphonobutyrate (α-ethyl) produces lower E-isomer selectivity compared to triethyl 2-phosphonopropionate (α-methyl) when reacting with aldehydes under identical conditions [1]. The study explicitly states: 'Greater E-isomer selectivity was observed in the formation of α-methyl-α,β-unsaturated esters than α-ethyl-α,β-unsaturated esters' [1]. This stereochemical trend is attributed to the increased steric bulk of the ethyl group at the α-position influencing the geometry of the oxaphosphetane intermediate during olefin formation.

Stereoselective synthesis E/Z selectivity α,β-Unsaturated esters

Procurement-Relevant Physical Property Specifications: Triethyl 2-Phosphonobutyrate vs Commercial-Grade Triethyl Phosphonoacetate

Comparison of vendor specifications reveals distinct physical property differences between triethyl 2-phosphonobutyrate and triethyl phosphonoacetate that affect handling, storage, and experimental design [1]. Triethyl 2-phosphonobutyrate exhibits lower density (1.064 g/mL) compared to triethyl phosphonoacetate (1.13 g/mL), a difference of approximately 5.8% [1]. The molecular weight also differs significantly (252.25 g/mol vs 224.19 g/mol), representing a 12.5% increase due to the α-ethyl substitution [1].

Physical properties Reagent handling Procurement specifications

Validated Synthetic Utility: Documented Application in Furospinosulin-1 Hypoxia-Selective Antitumor Agent Synthesis

Triethyl 2-phosphonobutyrate has been specifically and successfully employed as a reactant for the preparation of furospinosulin-1 and its analogs, which are hypoxia-selective antitumor agents . This application demonstrates the reagent's compatibility with complex molecular frameworks and its utility in medicinal chemistry programs targeting tumor hypoxia. The α-ethyl substitution pattern provided by this phosphonate is incorporated directly into the target molecular architecture, a feature not achievable with simpler phosphonoacetate reagents.

Antitumor agents Hypoxia-selective therapeutics Natural product analogs

Procurement-Grade Purity Specification: Commercial Availability at ≥98% (GC) from Multiple Validated Suppliers

Triethyl 2-phosphonobutyrate is commercially available at standardized purity specifications of ≥98% (GC) from major scientific suppliers including Sigma-Aldrich, Thermo Scientific Chemicals, Chem-Impex, and AKSci . This purity level is validated by gas chromatography and supported by Certificates of Analysis with documented refractive index ranges (1.4315 to 1.4335 at 20°C, 589 nm) and infrared spectrum conformity . Multiple suppliers offer this reagent with minimum GC purity of 97.5-98%, ensuring consistent procurement options.

Reagent purity Quality control Commercial availability

Stability and Storage Profile: Ambient Temperature Stability with Oxidizer Incompatibility

Triethyl 2-phosphonobutyrate exhibits stability under normal temperature and pressure conditions, with recommended storage at room temperature in sealed, dry containers [1]. The compound is stable at ambient conditions but should be kept away from oxidizing agents . Its water solubility is limited ('not miscible or difficult to mix with water') , and it has a flash point exceeding 110°C (>230°F) [2], indicating relatively low flammability risk under standard laboratory handling.

Chemical stability Storage conditions Reagent handling

Triethyl 2-Phosphonobutyrate (17145-91-4): Evidence-Based Research and Industrial Application Scenarios


Synthesis of α-Ethyl-α,β-Unsaturated Esters for Insect Pheromone and Natural Product Development

Triethyl 2-phosphonobutyrate is the reagent of choice for HWE olefination reactions targeting α-ethyl-α,β-unsaturated esters, which serve as key intermediates in insect pheromone synthesis and natural product construction [1]. This application is supported by direct comparative evidence showing that the α-ethyl substitution pattern provided by this phosphonate cannot be achieved using triethyl phosphonoacetate or triethyl 2-phosphonopropionate [1]. Researchers should anticipate reaction times of approximately 4 hours when using lithium tert-butoxide base in hexane solvent [1], and should plan for potentially lower E-isomer selectivity compared to α-methyl phosphonate reagents [1].

Medicinal Chemistry: Preparation of Hypoxia-Selective Antitumor Agents (Furospinosulin-1 Analogs)

This reagent has documented utility in medicinal chemistry programs targeting hypoxia-selective antitumor agents, specifically for the preparation of furospinosulin-1 and its structural analogs . The validated application demonstrates compatibility with complex heterocyclic frameworks and establishes a precedent for using this phosphonate in anticancer drug discovery campaigns. The α-ethyl-α,β-unsaturated ester motif introduced by this reagent is integral to the target pharmacophore, making substitution with alternative phosphonates chemically infeasible .

Neuroscience Drug Discovery: Synthesis of BACE1 Inhibitors for Alzheimer's Disease Research

Triethyl 2-phosphonobutyrate has been specifically employed as a reactant for preparing aminoquinolines that function as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, potential therapeutic candidates for Alzheimer's disease . This application establishes the reagent's utility in constructing nitrogen-containing heterocyclic scaffolds relevant to central nervous system drug targets. The documented use in BACE1 inhibitor synthesis provides a validated starting point for medicinal chemists developing novel anti-Alzheimer's therapeutics requiring α-ethyl-substituted unsaturated ester intermediates .

Metabolic Disease Research: PPAR Agonist Synthesis for NASH and Metabolic Homeostasis

The reagent is applicable in the synthesis of phenylpropanoic acid peroxisome proliferator-activated receptor (PPAR) α-selective agonists, which are being investigated as nonalcoholic steatohepatitis (NASH)-preventive agents . Additionally, it has been used to prepare PPAR agonists with phenethylphenylphthalimide skeletons derived from thalidomide-related LXR antagonists, as well as phenylpropanoic acid-type PPAR pan agonists for treating altered metabolic homeostasis . These applications demonstrate the reagent's value in constructing PPAR-modulating compounds with therapeutic potential in metabolic disorders.

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